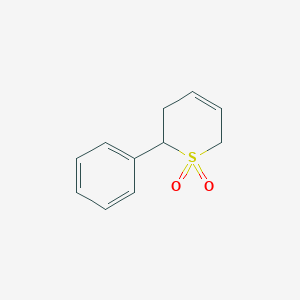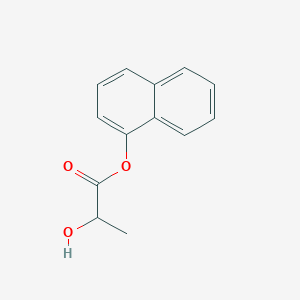
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine is an organic compound characterized by its cyclohexene ring substituted with two phenyl groups and two methyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation using benzene and an appropriate alkylating agent.
Methylation of Nitrogen Atoms: The nitrogen atoms are methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or aromatic compounds.
Scientific Research Applications
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with similar methylation but lacking the cyclohexene and phenyl groups.
N,N-Dimethyl-1,2-diaminoethane: Another diamine with a different backbone structure.
N,N-Dimethyl-1,4-benzenediamine: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-diphenylcyclohex-2-ene-1,4-diamine is unique due to its cyclohexene ring and phenyl substitutions, which confer distinct chemical and physical properties compared to other diamines
Properties
CAS No. |
113260-87-0 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-N,4-N-dimethyl-1-N,4-N-diphenylcyclohex-2-ene-1,4-diamine |
InChI |
InChI=1S/C20H24N2/c1-21(17-9-5-3-6-10-17)19-13-15-20(16-14-19)22(2)18-11-7-4-8-12-18/h3-13,15,19-20H,14,16H2,1-2H3 |
InChI Key |
YBLBCGUKQTXACI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(C=C1)N(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)

![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)




